Lithium (6-bromopyridin-2-yl)triisopropoxyborate

Description

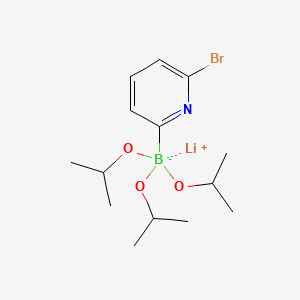

Lithium (6-bromopyridin-2-yl)triisopropoxyborate is a lithium borate salt featuring a pyridine ring substituted with a bromine atom at the 6-position and triisopropoxy groups bonded to boron. This compound belongs to a class of organoboron reagents often utilized in organic synthesis, particularly in cross-coupling reactions, due to the reactivity of the bromopyridinyl moiety and the stability imparted by the triisopropoxyborate group. The bromine substituent’s electron-withdrawing nature and steric bulk may influence the compound’s reactivity, solubility, and coordination properties, making it valuable in tailored synthetic applications or electrolyte formulations .

Properties

Molecular Formula |

C14H24BBrLiNO3 |

|---|---|

Molecular Weight |

352.0 g/mol |

IUPAC Name |

lithium;(6-bromopyridin-2-yl)-tri(propan-2-yloxy)boranuide |

InChI |

InChI=1S/C14H24BBrNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1 |

InChI Key |

FTAXIPIOPVRAPD-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[B-](C1=NC(=CC=C1)Br)(OC(C)C)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (6-bromopyridin-2-yl)triisopropoxyborate typically involves the reaction of 6-bromopyridine with triisopropoxyborane in the presence of a lithium base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference . The reaction mixture is then cooled to a low temperature, often below -20°C, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Lithium (6-bromopyridin-2-yl)triisopropoxyborate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 6-bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions.

Catalysts: Palladium-based catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Lithium triisopropyl borates have broad use as nucleophiles in Suzuki-Miyaura coupling (SCM) reactions, especially with sensitive heterocycles as the boronate component . These triisopropyl boronate salts are stable at room temperature under an air atmosphere, making them suitable for widespread use .

Suzuki-Miyaura Coupling Reactions

- Lithium triisopropyl borates are effective coupling partners for Suzuki-Miyaura reactions, particularly when a sensitive heterocycle is required as the boronate component .

- A general procedure for synthesizing lithium triisopropyl borates and mild conditions for their coupling have been developed, including conditions for a one-pot lithiation/borylation/SMC coupling sequence, which provides a variety of heterocyclic bioaryl products in good yields .

Use as Nucleophiles

- Lithium triisopropyl 2-pyridinylborates have been directly employed as nucleophiles for SCM reactions .

- Lithium triisopropyl borates have been used as nucleophiles in SCM reactions for a wide range of heterocycles .

Synthesis Method

- A preparation method for 2-fluoropyridine-4-boric acid involves reacting 2-fluoropyridine with iodine in the presence of lithium diisopropylamide (LDA) to obtain an intermediate A . The intermediate A is then reacted with water in the presence of LDA to obtain an intermediate B, which is further reacted with triisopropyl borate in the presence of n-butyl lithium to obtain the target product .

Additional Applications

Mechanism of Action

The mechanism of action of Lithium (6-bromopyridin-2-yl)triisopropoxyborate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to various biological receptors, modulating their activity . The triisopropoxyborate group can participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Lithium (6-bromopyridin-2-yl)triisopropoxyborate can be contextualized by comparing it to analogous lithium triisopropoxyborate salts with substituted pyridinyl groups. A key comparator is Lithium (5-fluoropyridin-2-yl)triisopropoxyborate (CAS: 1048030-49-4), which substitutes fluorine at the pyridine’s 5-position instead of bromine at the 6-position . Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

| Property | This compound | Lithium (5-fluoropyridin-2-yl)triisopropoxyborate |

|---|---|---|

| Molecular Formula | C₁₄H₂₄BBrLiNO₃ | C₁₄H₂₄BFLiNO₃ |

| Molecular Weight (g/mol) | ~352.0 (calculated) | 291.0956632 |

| Halogen Substituent | Bromine (6-position) | Fluorine (5-position) |

| Electronic Effects | Strong electron-withdrawing (Br), para to boron | Moderate electron-withdrawing (F), meta to boron |

| Steric Impact | Larger atomic radius (Br: 1.85 Å) | Smaller atomic radius (F: 1.47 Å) |

| Expected Reactivity | Higher reactivity in cross-coupling (e.g., Suzuki) | Lower reactivity due to C-F bond strength |

Key Findings:

Substituent Position and Electronic Effects: The bromine atom in the 6-position (para to boron) exerts stronger resonance effects on the boron center compared to the fluorine at the 5-position (meta). This may enhance the borate’s Lewis acidity and stability in reactions involving electron-deficient intermediates .

Steric and Solubility Considerations: Bromine’s larger atomic radius introduces greater steric hindrance, which could reduce solubility in nonpolar solvents compared to the fluorine analog. This may influence its utility in homogeneous catalytic systems or ionic liquid-based electrolytes .

Reactivity in Synthetic Applications :

- The C-Br bond in the bromopyridinyl derivative is more susceptible to cleavage in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the C-F bond’s strength limits the fluorine analog’s applicability in such transformations .

Research Implications and Limitations

While direct comparative studies on these compounds are scarce, the differences in halogen identity, position, and molecular weight suggest distinct applications:

- This compound is better suited for reactions requiring a reactive halogen, such as coupling or nucleophilic substitution.

- Lithium (5-fluoropyridin-2-yl)triisopropoxyborate may find use in contexts demanding lower reactivity or enhanced stability, such as electrolyte additives or fluorinated building blocks .

Further experimental data on solubility, thermal stability, and reaction kinetics are needed to validate these hypotheses. The EU’s focus on lithium compounds in critical raw materials underscores the importance of such comparative analyses for industrial optimization .

Biological Activity

Lithium (6-bromopyridin-2-yl)triisopropoxyborate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and synthetic biology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and implications.

Synthesis of this compound

The synthesis of lithium triisopropyl 2-pyridylborate derivatives typically involves the reaction of triisopropyl borate with a suitable lithium base in the presence of a pyridine derivative. The specific compound can be synthesized through a series of reactions that include:

- Formation of Boronate Ester : The initial step involves the reaction of 6-bromopyridine with triisopropyl borate to form the corresponding boronate ester.

- Lithiation : The boronate ester is then lithiated using lithium diisopropylamide (LDA) or another suitable lithium reagent to yield this compound.

This synthetic route is significant as it allows for the introduction of biologically active groups that can enhance the compound's therapeutic potential.

Biological Activity

This compound exhibits several notable biological activities:

- Anticancer Properties : Research indicates that compounds containing boron, such as lithium triisopropyl borates, can exhibit anticancer activity. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines through mechanisms involving protein-protein interaction disruption and modulation of apoptotic pathways .

- Proteasome Inhibition : Similar to other boron-containing compounds like bortezomib, this compound may function as a proteasome inhibitor. This activity is crucial since proteasome inhibitors are used in treating multiple myeloma and other malignancies by disrupting the degradation of pro-apoptotic factors .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related compounds:

- Antitumor Activity : A study demonstrated that derivatives of this compound could inhibit tumor growth in vivo, showcasing significant reductions in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and cell cycle arrest .

- Mechanistic Studies : Further research has elucidated the mechanisms by which these compounds exert their effects. For example, they may alter signaling pathways related to cell survival and proliferation, particularly those involving Bcl-xL and Mcl-1 proteins, which are critical in cancer cell resistance to therapy .

- Comparative Efficacy : In comparative studies with established drugs like bortezomib, this compound showed comparable or superior efficacy against certain cancer cell lines, highlighting its potential as a therapeutic agent .

Data Summary Table

| Property | This compound | Bortezomib |

|---|---|---|

| Chemical Structure | C14H25BLiN2O3 | C19H25BN4O4S |

| Mechanism of Action | Proteasome inhibition, apoptosis induction | Proteasome inhibition |

| Target Cancer Types | Multiple myeloma, solid tumors | Multiple myeloma |

| In Vivo Efficacy | Significant tumor reduction | Significant tumor reduction |

| Development Stage | Preclinical | Approved for clinical use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.